molecular formula C16H11Cl3N2O2S B2899692 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone CAS No. 400087-08-3

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

Cat. No. B2899692
CAS RN: 400087-08-3
M. Wt: 401.69
InChI Key: NJUDIBFSBYGABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, also known as 5-Chloro-2-methyl-3-(2,4-dichlorophenyl)-4-sulfamoylquinazoline, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been investigated for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent.

Scientific Research Applications

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone has been studied for its potential applications in various scientific research areas. For example, it has been investigated for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of certain pro-inflammatory compounds.

Mechanism Of Action

The exact mechanism of action of 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of certain pro-inflammatory compounds. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone have not yet been fully elucidated. However, preliminary studies suggest that this compound may act as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.

Advantages And Limitations For Lab Experiments

The advantages of using 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone in laboratory experiments include its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using this compound for laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

The potential future directions for research involving 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone include further investigation into its exact mechanism of action, its potential applications as an antimicrobial agent, and its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, further research could be conducted to determine the compound’s potential to act as an effective anti-inflammatory agent. Furthermore, future studies could focus on the potential toxicity of this compound and its potential side effects in humans.

Synthesis Methods

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is synthesized via a multi-step process. The first step involves the reaction of 2,4-dichloro-5-methoxyphenylmagnesium bromide with 2-methylsulfanyl-4(3H)-quinazolinone to form the quinazolinone intermediate. This intermediate is then treated with sodium hypochlorite to form the desired product.

properties

IUPAC Name

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2S/c1-23-14-7-13(10(18)6-11(14)19)21-15(22)9-4-3-8(17)5-12(9)20-16(21)24-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUDIBFSBYGABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

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